molecular formula C20H17CaN3O9S3 B046707 Acid Fuchsin calcium salt CAS No. 123334-10-1

Acid Fuchsin calcium salt

Cat. No.: B046707
CAS No.: 123334-10-1
M. Wt: 579.6 g/mol
InChI Key: ALSOAESJQVWXBZ-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Acid Fuchsin Calcium Salt are largely tied to its role as a biological stain. It interacts with various biomolecules in cells, particularly proteins, to produce a color change that allows for the visualization of cellular structures . The nature of these interactions is largely electrostatic, with the dye forming ionic bonds with charged groups on the biomolecules .

Cellular Effects

This compound influences cell function primarily through its ability to stain different components of the cell, thereby allowing for their visualization and study . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of ionic bonds with charged groups on biomolecules, particularly proteins . This allows the dye to bind to these molecules and produce a color change that can be visualized under a microscope .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are relatively stable over time . The dye does not appear to degrade significantly and continues to produce a strong color change when bound to biomolecules .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it appear to affect metabolic flux or metabolite levels .

Transport and Distribution

Given its use as a stain, it is likely that it can diffuse freely through the extracellular space and into cells .

Subcellular Localization

As a stain, this compound can be found throughout the cell, binding to various biomolecules in different cellular compartments . Its localization is not restricted to any particular organelle or compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acid fuchsin calcium salt involves the sulfonation of triaminotriphenylmethane. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation process is optimized for yield and purity. The reaction mixture is then neutralized with calcium hydroxide to form the calcium salt .

Chemical Reactions Analysis

Types of Reactions: Acid fuchsin calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOAESJQVWXBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CaN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924469
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-10-1
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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